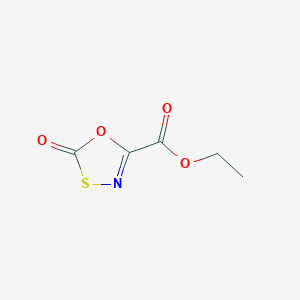

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate

Description

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate is a heterocyclic compound featuring a five-membered oxathiazole ring containing oxygen, sulfur, and nitrogen atoms. The 2-oxo (keto) group at position 2 and the ethyl carboxylate ester at position 5 contribute to its electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c1-2-9-4(7)3-6-11-5(8)10-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALSSTCLLLLFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61689-40-5 | |

| Record name | ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroformate with thiosemicarbazide, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the oxathiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate involves its interaction with specific molecular targets. The oxathiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

The oxathiazole ring differentiates this compound from related heterocycles:

- Oxadiazole analogs (e.g., Ethyl 5-(4-chloro-2-phenoxy-phenyl)-1,3,4-oxadiazole-2-carboxylate ): Replace sulfur with a second nitrogen, reducing lipophilicity and altering electronic properties. Sulfur in oxathiazole enhances polarizability and may improve membrane permeability compared to oxadiazoles .

- Tetrahydropyrimidine derivatives (e.g., Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ): Feature a six-membered saturated ring with two nitrogen atoms. The reduced ring strain and additional hydrogen-bonding sites in tetrahydropyrimidines may enhance binding to biological targets, as seen in their anticancer activity .

- 2-Oxoindoline derivatives (e.g., compounds in ): Contain a fused benzene-indole ring system. The planar structure of indoles facilitates π-π stacking interactions, unlike the non-aromatic oxathiazole ring.

Functional Group Analysis

- 2-Oxo Group : Common in bioactive compounds (e.g., morphlock-1 in ), this group participates in hydrogen bonding and influences tautomerism, affecting reactivity and target affinity.

- Ethyl Carboxylate Ester : Enhances solubility in organic solvents and serves as a prodrug moiety, as seen in oxadiazole derivatives .

Physicochemical Properties

Biological Activity

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxathiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of oxathiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

This compound has shown promising results in inhibiting cancer cell growth. In vitro studies have reported:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 10.28 | Induces apoptosis via caspase activation |

| HL60 (Leukemia) | 23.5 | Promotes ROS production and mitochondrial dysfunction |

| MCF7 (Breast Cancer) | 8.0 | Inhibits proliferation through cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Study on Antitumor Effects

A notable study investigated the effects of this compound on HL60 leukemia cells. The results indicated that treatment with the compound led to:

- Increased Apoptosis : Flow cytometry analysis revealed a significant increase in the sub-G1 phase population, indicating apoptosis.

- Caspase Activation : Western blot analysis showed upregulation of caspase-3 and Bax proteins while downregulating Bcl-2.

- ROS Generation : Enhanced levels of reactive oxygen species were observed post-treatment.

These findings highlight the potential of this compound as an effective agent in leukemia treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.